6-Chloronicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-chloronicotinic acid has been explored through various methods. Notably, a synthesis approach involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine, achieving good yields (Raju, Mohan, & Reddy, 2003). Another method includes the oxidation, chlorination, and hydrolysis of 3-cyanopyridine to produce 2-chloronicotinic acid with high yield and purity (Wei Xiao-lei, 2010).
Molecular Structure Analysis
Studies on the molecular structure of 6-chloronicotinic acid have been conducted using techniques such as Fourier transform infrared spectra (FTIR), Fourier transform Raman spectra, and density functional theory (DFT). These studies provide insights into the geometrical parameters, energies, and the most stable conformers of 6-chloronicotinic acid (Karabacak & Kurt, 2008).
Chemical Reactions and Properties
Research has identified 6-chloronicotinic acid as a substrate in various chemical reactions, such as its role in the synthesis of novel NK1 receptor antagonists through selective 1,4-addition of Grignard reagents (Hoffmann-Emery et al., 2006). Additionally, its involvement in biocatalytic processes and as a precursor in pharmaceutical synthesis highlights its chemical versatility (Zheng et al., 2018).
Physical Properties Analysis
The solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents has been thoroughly investigated, providing critical data for its application in different solvents. This includes analyses via thermodynamic analysis and molecular dynamic simulation, offering a deeper understanding of its solubility and interaction with solvents (Guo et al., 2021).
Chemical Properties Analysis
The electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine and 2-amino-5-chloropyridine highlights the electrochemical properties of 6-chloronicotinic acid. Such studies underscore its reactivity and the potential for selective synthesis strategies under mild conditions (Gennaro et al., 2004).
Scientific Research Applications
Environmental Cleanup
A newly isolated Bradyrhizobiaceae strain SG-6C can mineralize 6-chloronicotinic acid from imidacloprid-contaminated soil, showing promise for environmental cleanup applications due to its novel 6-chloronicotinic acid chlorohydrolase (Shettigar et al., 2012).
Analytical Chemistry
A study has demonstrated a sensitive and cost-effective method for simultaneous determination of acetamiprid and its main metabolite, 6-chloronicotinic acid, in environmental samples, indicating its importance in monitoring and understanding the environmental impact of these substances (Subhani et al., 2020).
Molecular Structure Analysis
Research has identified the most stable conformer of 6-chloronicotinic acid and studied its molecular structure and vibrational frequencies, providing insights into its chemical properties and potential reactions (Karabacak & Kurt, 2008).
Phase Behavior Study
A thermodynamic analysis and molecular dynamic simulation have revealed significant insights into the solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents, essential for understanding its interactions and solubility (Guo et al., 2021).
Rapid Detection
The development of a fluorescence polarization immunoassay (FPIA) for rapid detection of 6-chloronicotinic acid highlights its application in quickly identifying residues in agricultural, environmental, and biological samples, although with noted limitations in sensitivity (Shim et al., 2009).
Pesticide Analysis
Various studies have focused on the determination of 6-chloronicotinic acid in different environmental contexts, including greenhouse air, sweet cherry samples, and groundwater, using high-performance liquid chromatography techniques. These analyses are crucial for monitoring and controlling pesticide usage and its environmental impact (Garrido Frenich et al., 2000; Lazic et al., 2012; Galera et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWMVMPAYRWUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063775 | |
Record name | 6-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronicotinic acid | |
CAS RN |
5326-23-8 | |
Record name | 6-Chloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloronicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5326-23-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-CHLORONICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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